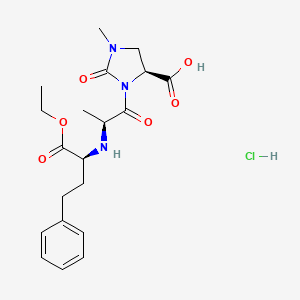

Chlorhydrate d'imidapril

Vue d'ensemble

Description

TA-6366, également connu sous le nom de chlorhydrate d'imidapril, est un inhibiteur de l'enzyme de conversion de l'angiotensine actif par voie orale. Il est principalement utilisé dans le traitement de l'hypertension artérielle, de la néphropathie diabétique de type 1 et de l'insuffisance cardiaque chronique. En inhibant la conversion de l'angiotensine I en angiotensine II, TA-6366 réduit la résistance périphérique totale et la pression artérielle systémique .

Applications De Recherche Scientifique

TA-6366 has several scientific research applications:

Hypertension Research: TA-6366 is used to study the effects of angiotensin-converting enzyme inhibition on blood pressure regulation.

Diabetic Nephropathy: Research on TA-6366 includes its potential benefits in reducing kidney damage in diabetic patients.

Heart Failure: TA-6366 is investigated for its role in improving heart function and reducing symptoms in chronic heart failure

Mécanisme D'action

Target of Action

Imidapril hydrochloride is an ACE (Angiotensin-Converting Enzyme) inhibitor . ACE plays a crucial role in the Renin-Angiotensin-Aldosterone System (RAAS), which regulates blood pressure and fluid balance in the body .

Pharmacokinetics

About 70% of ingested imidapril is quickly absorbed from the gut . Its absorption is significantly reduced when taken with a high-fat meal . It reaches peak plasma concentrations after two hours, and has a biological half-life of two hours for imidapril and 24 hours for imidaprilat . It is primarily excreted through the urine (40%) and feces (50%) .

Action Environment

The efficacy of imidapril hydrochloride can be influenced by various environmental factors. For instance, its absorption is significantly reduced when administered with a high-fat meal . Additionally, certain drugs can interact with imidapril hydrochloride, affecting its action. For example, rifampicin reduces the activation of imidapril to imidaprilat , and potassium-sparing diuretics or potassium supplements can increase the risk of hyperkalemia when used concomitantly .

Analyse Biochimique

Biochemical Properties

Imidapril hydrochloride plays a crucial role in biochemical reactions by inhibiting the angiotensin-converting enzyme . This enzyme is responsible for the conversion of angiotensin I to angiotensin II, which is a key regulator of blood pressure . By inhibiting this enzyme, imidapril hydrochloride reduces the levels of angiotensin II, leading to vasodilation and decreased blood pressure . The compound interacts with the angiotensin-converting enzyme by binding to its active site, thereby preventing the conversion of angiotensin I to angiotensin II .

Cellular Effects

Imidapril hydrochloride has significant effects on various types of cells and cellular processes. It influences cell function by reducing the levels of angiotensin II, which in turn decreases vasoconstriction and promotes vasodilation . This reduction in angiotensin II levels also impacts cell signaling pathways, particularly those involved in blood pressure regulation and fluid balance . Additionally, imidapril hydrochloride can affect gene expression by modulating the activity of genes involved in the renin-angiotensin system . This modulation can lead to changes in cellular metabolism and overall cell function .

Molecular Mechanism

The molecular mechanism of imidapril hydrochloride involves its conversion to the active metabolite, imidaprilat, which inhibits the angiotensin-converting enzyme . This inhibition prevents the conversion of angiotensin I to angiotensin II, leading to decreased levels of angiotensin II in the body . The binding interaction between imidaprilat and the angiotensin-converting enzyme is crucial for its inhibitory effect . Additionally, imidapril hydrochloride can influence enzyme activity by altering the expression of genes involved in the renin-angiotensin system .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of imidapril hydrochloride can change over time due to its stability and degradation . The compound is relatively stable, but its active form, imidaprilat, has a longer half-life and can exert prolonged effects on cellular function . Long-term studies have shown that imidapril hydrochloride can maintain its efficacy in reducing blood pressure and improving heart function over extended periods . Degradation of the compound can lead to a decrease in its effectiveness over time .

Dosage Effects in Animal Models

The effects of imidapril hydrochloride vary with different dosages in animal models . At lower doses, the compound effectively reduces blood pressure and improves heart function without significant adverse effects . At higher doses, imidapril hydrochloride can cause toxic effects, including hypotension, renal impairment, and electrolyte imbalances . These threshold effects highlight the importance of careful dosage management in therapeutic applications .

Metabolic Pathways

Imidapril hydrochloride is involved in several metabolic pathways, primarily through its conversion to imidaprilat . This conversion is mediated by esterases in the liver . The active metabolite, imidaprilat, inhibits the angiotensin-converting enzyme, leading to decreased levels of angiotensin II . This inhibition affects metabolic flux and can alter the levels of various metabolites involved in blood pressure regulation and fluid balance .

Transport and Distribution

Imidapril hydrochloride is transported and distributed within cells and tissues through various mechanisms . After oral administration, the compound is absorbed from the gastrointestinal tract and transported to the liver, where it is converted to imidaprilat . The active metabolite is then distributed to various tissues, including the kidneys, heart, and blood vessels . Transporters and binding proteins play a role in the localization and accumulation of imidapril hydrochloride and its active metabolite .

Subcellular Localization

The subcellular localization of imidapril hydrochloride and its active metabolite, imidaprilat, is primarily within the cytoplasm and the endoplasmic reticulum . These locations are crucial for the compound’s activity, as the angiotensin-converting enzyme is found in these compartments . Targeting signals and post-translational modifications may direct imidapril hydrochloride to specific cellular compartments, enhancing its efficacy in inhibiting the angiotensin-converting enzyme .

Méthodes De Préparation

La synthèse de TA-6366 implique plusieurs étapes :

Réaction de condensation : La condensation du chlorure de 2-O-(p-toluènesulfonyl)-D-lactoyle avec l'ester tert-butylique de l'acide 1-méthyl-2-oxoimidazolidine-4-carboxylique en présence de tert-butylate de potassium dans le tétrahydrofurane donne l'ester tert-butylique de l'acide 1-méthyl-2-oxo-3-[2-(p-toluènesulfonyloxy)propionyl]imidazolidine-4-carboxylique.

Condensation supplémentaire : Cet intermédiaire est ensuite condensé avec l'ester éthylique de l'acide 2-amino-4-phénylbutyrique en utilisant de la triéthylamine dans le diméthylsulfoxyde pour produire l'ester tert-butylique de l'acide 3-[N-[1-(éthoxycarbonyl)-3-phénylpropyl]-L-alanyl]-1-méthyl-2-oxoimidazolidine-4-carboxylique.

Hydrolyse : Le composé final est obtenu en hydrolysant cet ester avec de l'acide chlorhydrique dans le dioxane-eau.

Analyse Des Réactions Chimiques

TA-6366 subit plusieurs types de réactions chimiques :

Oxydation : TA-6366 peut être oxydé pour former son métabolite actif, l'imidaprilate.

Réduction : La réduction de TA-6366 peut conduire à la formation de divers dérivés réduits.

Substitution : TA-6366 peut subir des réactions de substitution, en particulier au niveau des groupes fonctionnels ester et amide.

Les réactifs couramment utilisés dans ces réactions comprennent l'acide chlorhydrique, le tert-butylate de potassium et la triéthylamine. Les principaux produits formés à partir de ces réactions sont l'imidaprilate et d'autres dérivés .

Applications de recherche scientifique

TA-6366 a plusieurs applications de recherche scientifique :

Recherche sur l'hypertension : TA-6366 est utilisé pour étudier les effets de l'inhibition de l'enzyme de conversion de l'angiotensine sur la régulation de la pression artérielle.

Néphropathie diabétique : La recherche sur TA-6366 comprend ses avantages potentiels dans la réduction des dommages rénaux chez les patients diabétiques.

Insuffisance cardiaque : TA-6366 est étudié pour son rôle dans l'amélioration de la fonction cardiaque et la réduction des symptômes de l'insuffisance cardiaque chronique

Mécanisme d'action

TA-6366 exerce ses effets en inhibant l'enzyme de conversion de l'angiotensine, qui est responsable de la conversion de l'angiotensine I en angiotensine II. En bloquant cette conversion, TA-6366 réduit les niveaux d'angiotensine II, ce qui conduit à une vasodilatation et à une diminution de la pression artérielle. Les cibles moléculaires de TA-6366 comprennent l'enzyme de conversion de l'angiotensine et la métalloprotéinase matricielle-9 .

Comparaison Avec Des Composés Similaires

TA-6366 est similaire à d'autres inhibiteurs de l'enzyme de conversion de l'angiotensine tels que l'énalapril et le captopril. TA-6366 a une structure chimique unique qui permet une administration orale et une durée d'action plus longue. Les composés similaires comprennent :

Énalapril : Un autre inhibiteur de l'enzyme de conversion de l'angiotensine utilisé pour l'hypertension et l'insuffisance cardiaque.

Captopril : Un inhibiteur de l'enzyme de conversion de l'angiotensine avec une durée d'action plus courte que TA-6366

TA-6366 se distingue par son inhibition puissante et durable de l'enzyme de conversion de l'angiotensine, ce qui en fait un composé précieux dans le traitement de l'hypertension et des affections associées.

Propriétés

IUPAC Name |

(4S)-3-[(2S)-2-[[(2S)-1-ethoxy-1-oxo-4-phenylbutan-2-yl]amino]propanoyl]-1-methyl-2-oxoimidazolidine-4-carboxylic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H27N3O6.ClH/c1-4-29-19(27)15(11-10-14-8-6-5-7-9-14)21-13(2)17(24)23-16(18(25)26)12-22(3)20(23)28;/h5-9,13,15-16,21H,4,10-12H2,1-3H3,(H,25,26);1H/t13-,15-,16-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LSLQGMMMRMDXHN-GEUPQXMHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(CCC1=CC=CC=C1)NC(C)C(=O)N2C(CN(C2=O)C)C(=O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)[C@H](CCC1=CC=CC=C1)N[C@@H](C)C(=O)N2[C@@H](CN(C2=O)C)C(=O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H28ClN3O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7046912 | |

| Record name | Imidapril hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7046912 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

441.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89396-94-1 | |

| Record name | Imidapril hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=89396-94-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Imidapril Hydrochloride [JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0089396941 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Imidapril hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7046912 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (4S)-3-[(2S)-2-[[(2S)-1-ethoxy-1-oxo-4-phenylbutan-2-yl]amino]propanoyl]-1-methyl-2-oxoimidazolidine-4-carboxylic acid;hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | IMIDAPRIL HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7NSF9GG1NU | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary mechanism of action of imidapril hydrochloride?

A1: Imidapril hydrochloride is a prodrug that is rapidly metabolized in the liver to its active metabolite, imidaprilat. [] Imidaprilat acts as a long-acting, non-sulfhydryl angiotensin-converting enzyme (ACE) inhibitor. [] It competitively binds to and inhibits ACE, preventing the conversion of angiotensin I to angiotensin II. [] This inhibition leads to vasodilation due to the blocking of the potent vasoconstrictive actions of angiotensin II. [] Imidaprilat also reduces aldosterone secretion from the adrenal cortex, which is stimulated by angiotensin II. [] This, in turn, leads to increased sodium excretion and subsequently increased water outflow. []

Q2: Does the inhibition of ACE by imidapril hydrochloride have any effect on bradykinin levels?

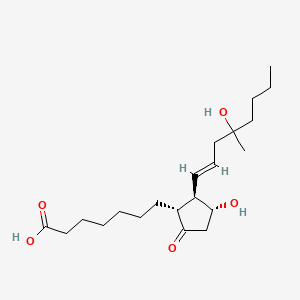

A2: Yes, 6366A, the active metabolite of imidapril hydrochloride, has been shown to augment bradykinin-induced relaxation in dog renal arteries precontracted with prostaglandin F2 alpha. [] This suggests that, in addition to inhibiting angiotensin II synthesis, 6366A also interferes with bradykinin degradation, contributing to its overall vasodilatory effect. []

Q3: What is the impact of imidapril hydrochloride on renal hemodynamics?

A3: Studies in anesthetized dogs have shown that imidapril hydrochloride, through its active metabolite 6366A, effectively lowers blood pressure and renal vascular resistance. [] This leads to increased renal blood flow and glomerular filtration rate. [] Additionally, imidapril promotes diuresis and increases the urinary excretion of sodium and chloride. []

Q4: What is the molecular formula and weight of imidapril hydrochloride?

A4: The molecular formula of imidapril hydrochloride is C20H27N3O6 • HCl, and its molecular weight is 441.9 g/mol. You can find more details about the synthesis of imidapril hydrochloride in this paper. []

Q5: How does relative humidity affect the stability of solid-state imidapril hydrochloride?

A5: Research indicates that increased relative humidity negatively impacts the stability of solid-state imidapril hydrochloride. [, , ] Specifically, humidity accelerates the degradation process, even though it doesn't alter the degradation mechanism, which follows an autocatalytic model. [, ]

Q6: Is there a specific lubricant recommended for use with imidapril hydrochloride in solid dosage forms due to compatibility issues?

A6: Yes, studies have shown incompatibility between imidapril hydrochloride and magnesium stearate, a common lubricant. [] Magnesium stearate was found to significantly decrease the stability of imidapril hydrochloride. [] Glyceryl behenate, on the other hand, showed no adverse interaction and is therefore recommended as a suitable lubricant for imidapril hydrochloride solid formulations. []

Q7: How is imidapril hydrochloride metabolized in the body?

A8: Following oral administration, imidapril hydrochloride undergoes rapid hydrolysis in the liver to its active metabolite, imidaprilat. [] This active metabolite is responsible for the therapeutic effects of the drug. [, ] Further metabolic pathways involve hydrolysis of the ester bond and cleavage of the amide bond, resulting in several metabolites (M2, M3, M4) that have been identified in various animal species. []

Q8: Are there species differences in the metabolism of imidapril?

A9: Yes, while the same metabolites of imidapril are found across different animal species, quantitative differences exist in the amount of each metabolite produced. [] For example, in rats, the ester bond of imidapril is rapidly hydrolyzed in the plasma, while this metabolic pathway is not observed in dogs, monkeys, or humans. [] These variations highlight the importance of considering species differences when interpreting preclinical data.

Q9: Does imidapril hydrochloride cross the placental barrier?

A10: Studies in pregnant rats revealed low placental transfer of imidapril hydrochloride regardless of the stage of pregnancy. [] The amount of radioactivity transferred per fetus was minimal, indicating limited penetration of the substance or its metabolites through the placental barrier. []

Q10: Does imidapril hydrochloride induce cough as a side effect, and if so, how does its incidence compare to other ACE inhibitors?

A12: While imidapril hydrochloride, like other ACE inhibitors, can potentially induce cough as a side effect, clinical studies suggest a significantly lower incidence compared to enalapril maleate. [] This difference in the occurrence of cough is particularly noteworthy as it impacts patient adherence to treatment. []

Q11: What analytical techniques are commonly employed for the determination of imidapril hydrochloride in pharmaceutical formulations?

A13: Two primary analytical techniques are frequently used for quantifying imidapril hydrochloride in pharmaceutical preparations: reverse-phase high-performance liquid chromatography (RP-HPLC) [, ] and UV derivative spectrophotometry. [] RP-HPLC offers high sensitivity, accuracy, precision, and selectivity, making it suitable for determining imidapril hydrochloride, its degradation product, and internal standards. [] UV derivative spectrophotometry is another valuable technique, demonstrating good linearity, precision, and accuracy within a specific concentration range. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(Z)-6-[(1R,2R,5R)-2-[(4-phenylphenyl)methoxy]-5-piperidin-1-ylcyclopentyl]hex-4-enoic acid](/img/structure/B1233411.png)

![methyl 5-[(4R,5R)-5-hydroxy-4-[(E,3S)-3-hydroxyoct-1-enyl]-1-phenyl-5,6-dihydro-4H-cyclopenta[b]pyrrol-2-yl]pentanoate](/img/structure/B1233412.png)

![(E)-but-2-enedioic acid;8-chloro-5-(4-methylpiperazin-1-yl)pyrido[2,3-b][1,5]benzoxazepine](/img/structure/B1233418.png)

![(1R,3Z)-3-[(2E)-2-[(1R,3aS,7aR)-7a-methyl-1-[(2R)-6-methylhept-5-en-2-yl]-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexan-1-ol](/img/structure/B1233419.png)

![[(2R,3S,4R,5R)-3-[4-[[(E)-2-chloroethenyl]-methylamino]phenoxy]-5-(2,4-dioxopyrimidin-1-yl)-4-hydroxyoxolan-2-yl]methyl dimethyl phosphate](/img/structure/B1233422.png)